molecular formula C18H18ClN3O3 B2784158 3-(2-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921483-63-8

3-(2-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2784158
CAS RN: 921483-63-8
M. Wt: 359.81
InChI Key: OAQDVTGINPSRCE-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential therapeutic benefits. This compound belongs to the class of pyrido[2,3-d]pyrimidines and has shown promising results in various scientific research applications. In

Scientific Research Applications

Synthesis and Characterization

  • Conversion and Synthesis for Antithrombotic Applications : This compound, representing a new class of antithrombotic compounds with favorable cerebral and peripheral effects, has been synthesized from an enamine precursor. The synthesis process involved thermal fusion and hydrogenolysis steps, leading to secondary amines (Furrer, Wágner, & Fehlhaber, 1994).

  • Structural and Spectral Analysis for Electronic and Optical Applications : Pyrimidine derivatives, including this compound, have significant applications in nonlinear optics (NLO) fields. Their structural parameters, electronic properties, and NLO characteristics were analyzed using density functional theory and time-dependent DFT methods (Hussain et al., 2020).

Pharmacological and Biological Properties

  • Urease Inhibition and Biological Activity : Various derivatives of this compound have been prepared and evaluated for in vitro urease inhibition activity. Some derivatives exhibited significant activity, suggesting potential biological applications (Rauf et al., 2010).

  • Synthesis and ADME Properties : The diversity in the structural design of these compounds leads to a significant variation in biopharmaceutical properties. This variability was evident in different solubility values, permeability coefficients, and in vitro-predicted human in vivo intrinsic clearance values (Jatczak et al., 2014).

Photophysical and Electronic Properties

  • Design and Application in pH-sensing : The compound was used in designing donor–π–acceptor pyrimidine-phthalimide derivatives for pH-sensing applications. These derivatives exhibit solid-state fluorescence and solvatochromism, indicating their potential in developing colorimetric pH sensors and logic gates (Yan et al., 2017).

  • Electronic Structure and Reactivity Analysis : The electronic structures of various derivatives of this compound were analyzed using density functional theory and time-dependent DFT computation. The analysis included optimized geometric parameters, UV-vis spectroscopy, and vibrational frequencies, providing insights into their reactivity and electronic properties (Ashraf et al., 2019).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-3-10-25-14-8-9-20-16-15(14)17(23)22(18(24)21(16)2)11-12-6-4-5-7-13(12)19/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQDVTGINPSRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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